2-Chloro-1,8-naphthyridine-4-carboxylic acid
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Overview
Description
2-Chloro-1,8-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family It is characterized by the presence of a chlorine atom at the second position and a carboxylic acid group at the fourth position on the naphthyridine ring
Mechanism of Action
Target of Action
It is known that naphthyridines, a class of compounds to which 2-chloro-1,8-naphthyridine-4-carboxylic acid belongs, have diverse biological activities . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .
Mode of Action
It’s worth noting that some naphthyridine derivatives, such as nalidixic acid, act by binding strongly, but reversibly, to dna, interfering with the synthesis of rna and, consequently, with protein synthesis .
Biochemical Pathways
Naphthyridines are known to have wide applicability in medicinal chemistry and materials science .
Result of Action
Naphthyridines are known to exhibit a variety of biological activities .
Preparation Methods
The synthesis of 2-Chloro-1,8-naphthyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1,8-naphthyridine with a suitable carboxylating agent under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity . Industrial production methods often involve optimizing these reaction conditions to scale up the synthesis while maintaining the desired product quality .
Chemical Reactions Analysis
2-Chloro-1,8-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1,8-naphthyridine-4-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential antibacterial and anticancer properties.
Materials Science: The compound is utilized in the development of light-emitting diodes and dye-sensitized solar cells due to its photochemical properties.
Chemical Biology: It serves as a ligand in the study of molecular sensors and self-assembly host-guest systems.
Comparison with Similar Compounds
2-Chloro-1,8-naphthyridine-4-carboxylic acid can be compared with other naphthyridine derivatives such as:
1,8-Naphthyridine: A parent compound with similar structural features but lacking the chlorine and carboxylic acid groups.
2-Amino-1,8-naphthyridine: Contains an amino group instead of a chlorine atom, leading to different chemical reactivity and applications.
1,8-Naphthyridine-4-carboxylic acid:
The presence of the chlorine atom and carboxylic acid group in this compound makes it unique and suitable for specific applications in medicinal chemistry and materials science.
Biological Activity
2-Chloro-1,8-naphthyridine-4-carboxylic acid is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and potential therapeutic effects.
Target of Action
Naphthyridines, including this compound, exhibit various biological activities primarily through interactions with nucleic acids and proteins. Many derivatives in this class have been shown to bind to DNA and RNA, disrupting their synthesis and function. For instance, similar compounds like nalidixic acid interfere with RNA synthesis by binding to DNA, which consequently affects protein synthesis.
Mode of Action
The mode of action for naphthyridine derivatives often involves intercalation with DNA or inhibition of topoisomerases. These interactions can lead to cell cycle arrest and apoptosis in cancer cells. Specifically, the this compound may exert its effects through similar pathways, although detailed studies are still ongoing .
Anticancer Properties
Research has highlighted the potential of 1,8-naphthyridine derivatives as anticancer agents . Studies indicate that these compounds can induce apoptosis and inhibit tumor growth through various mechanisms:
- Apoptosis Induction : Some derivatives trigger programmed cell death in cancer cells.
- Topoisomerase Inhibition : They may inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair.
- Cell Cycle Arrest : Certain compounds lead to cell cycle disruption, preventing cancer cell proliferation .
A review focusing on 1,8-naphthyridine analogues emphasizes their anticancer activity through mechanisms such as tubulin polymerization inhibition and Ras protein inhibition .
Antibacterial Activity
The antibacterial potential of naphthyridine derivatives is also noteworthy. While some studies report limited direct antibacterial activity for this compound itself, its ability to enhance the effectiveness of existing antibiotics has been documented:
- Synergistic Effects : This compound has shown potential in modulating the activity of fluoroquinolones against resistant bacterial strains like Staphylococcus aureus and Escherichia coli. For example, when combined with norfloxacin or lomefloxacin, significant reductions in minimum inhibitory concentrations (MICs) were observed .
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its applications include:
- Antibacterial Agents : As a precursor for developing new antibiotics.
- Antitumor Agents : Used in synthesizing compounds that target cancer cells.
- Molecular Sensors : Acts as a ligand in chemical biology applications .
Summary of Research Findings
The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:
Case Studies
Several case studies have illustrated the effectiveness of naphthyridine derivatives:
- Anticancer Study : A study demonstrated that a derivative exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antibiotic Synergy Study : Another study showed that combining 1,8-naphthyridine derivatives with fluoroquinolones significantly reduced bacterial growth in resistant strains compared to using the antibiotics alone .
Properties
IUPAC Name |
2-chloro-1,8-naphthyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-4-6(9(13)14)5-2-1-3-11-8(5)12-7/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHAMIRFTVFGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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